![molecular formula C16H13Cl2NO4 B586773 Aceclofenac-d4,13C2 (major) CAS No. 1795019-63-4](/img/structure/B586773.png)
Aceclofenac-d4,13C2 (major)
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Description
Aceclofenac-d4,13C2 (major) is a labelled analogue of Aceclofenac . Aceclofenac is an anti-inflammatory and analgesic drug used for the relief of pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .
Molecular Structure Analysis
The molecular formula of Aceclofenac-d4,13C2 (major) is C14^13C2H9D4Cl2NO4 . It has a molecular weight of 360.195 .Chemical Reactions Analysis
Aceclofenac potently inhibits the cyclo-oxygenase enzyme (COX) that is involved in the synthesis of prostaglandins, which are inflammatory mediators that cause pain, swelling, inflammation, and fever .Scientific Research Applications
Anti-Inflammatory Emulgel Formulation
Aceclofenac is a non-steroidal anti-inflammatory drug used for pain relief and inflammation in certain joint disorders . Due to its hydrophobicity, formulating it into a topical gel can be challenging . However, a study has developed a polymer-based emulgel formulation of aceclofenac with a microemulsion base . This formulation was found to enhance the delivery of the drug in a sustained manner, leading to effective anti-inflammatory activity .
Pain Management
Aceclofenac is an orally administered phenylacetic acid derivative with effects on a variety of inflammatory mediators . Through its analgesic and anti-inflammatory properties, aceclofenac provides symptomatic relief in a variety of painful conditions . It has been shown to reduce joint inflammation, pain intensity, and the duration of morning stiffness in patients with rheumatoid arthritis .
Treatment of Osteoarthritis
In patients with osteoarthritis of the knee, aceclofenac decreases pain, reduces disease severity, and improves the functional capacity of the knee . Its efficacy in this regard is similar to that of diclofenac, piroxicam, and naproxen .
Treatment of Ankylosing Spondylitis
Aceclofenac has been found to reduce the duration of morning stiffness and pain intensity, and improve spinal mobility in patients with ankylosing spondylitis . Its improvements are similar to those observed with indomethacin, naproxen, or tenoxicam .
Use in Other Painful Conditions
Aceclofenac is also effective in other painful conditions such as dental and gynecological pain .
Stimulatory Effects on Cartilage Matrix Synthesis
In contrast to some other NSAIDs, aceclofenac has shown stimulatory effects on cartilage matrix synthesis . This property could be of particular interest with respect to cartilage matrix effects and selectivity for cyclo-oxygenase-2 .
properties
IUPAC Name |
2-[2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21)/i1D,2D,4D,7D,9+1,14+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIPYSSQXLZQLJ-UVMBEDSSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O[13CH2][13C](=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aceclofenac-d4,13C2 (major) |
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